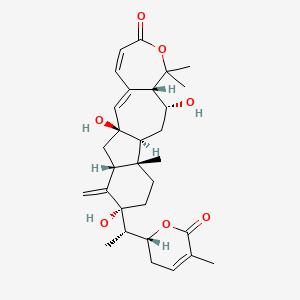

longipedlactoneH

Beschreibung

Longipedlactone H is a macrocyclic lactone belonging to a class of polyoxygenated diterpenoids, primarily isolated from marine-derived fungi of the genus Longipedi . Structurally, it features a 32-carbon skeleton (C32H40O7) with a complex tetracyclic framework, including a fused γ-lactone ring and multiple stereogenic centers. Its biological activities, such as cytotoxic and antimicrobial properties, have been investigated in pharmacological studies, though specific mechanistic details remain under exploration .

Eigenschaften

Molekularformel |

C30H40O7 |

|---|---|

Molekulargewicht |

512.6 g/mol |

IUPAC-Name |

(1S,9S,10R,12S,13R,16R,18R)-1,10,16-trihydroxy-8,8,13-trimethyl-17-methylidene-16-[(1S)-1-[(2R)-5-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-7-oxatetracyclo[10.7.0.03,9.013,18]nonadeca-2,4-dien-6-one |

InChI |

InChI=1S/C30H40O7/c1-16-7-9-22(36-26(16)33)18(3)30(35)12-11-28(6)20(17(30)2)15-29(34)14-19-8-10-24(32)37-27(4,5)25(19)21(31)13-23(28)29/h7-8,10,14,18,20-23,25,31,34-35H,2,9,11-13,15H2,1,3-6H3/t18-,20-,21+,22+,23-,25-,28+,29+,30-/m0/s1 |

InChI-Schlüssel |

YMROIYYFBRDJOJ-YLOJGFRUSA-N |

Isomerische SMILES |

CC1=CC[C@@H](OC1=O)[C@H](C)[C@@]2(CC[C@]3([C@@H]4C[C@H]([C@@H]5C(=C[C@]4(C[C@H]3C2=C)O)C=CC(=O)OC5(C)C)O)C)O |

Kanonische SMILES |

CC1=CCC(OC1=O)C(C)C2(CCC3(C4CC(C5C(=CC4(CC3C2=C)O)C=CC(=O)OC5(C)C)O)C)O |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of longipedlactoneH involves the extraction from the plant Kadsura longipedunculata. The process typically includes:

Extraction: The leaves and stems of the plant are subjected to solvent extraction using organic solvents like methanol or ethanol.

Industrial Production Methods: Currently, there are no large-scale industrial production methods for longipedlactoneH due to its complex structure and the specificity of its natural source. Research is ongoing to develop efficient synthetic routes that could potentially be scaled up for industrial production.

Analyse Chemischer Reaktionen

Types of Reactions: LongipedlactoneH, being a lactone, can undergo several types of chemical reactions:

Oxidation: Lactones can be oxidized to form carboxylic acids.

Reduction: Reduction of lactones typically yields diols.

Substitution: Lactones can undergo nucleophilic substitution reactions, where the lactone ring is opened to form hydroxy acids

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Lithium aluminium hydride (LiAlH₄) is often used for the reduction of lactones.

Substitution: Nucleophiles such as ammonia (NH₃) or amines can be used under basic conditions.

Major Products:

Oxidation: Carboxylic acids.

Reduction: Diols.

Substitution: Hydroxy acids and amides.

Wissenschaftliche Forschungsanwendungen

LongipedlactoneH has shown promise in various scientific research applications:

Chemistry: Its unique structure makes it a subject of interest for synthetic chemists aiming to develop new synthetic methodologies.

Medicine: Due to its cytotoxic properties, longipedlactoneH is being investigated for its potential use in cancer therapy.

Wirkmechanismus

The exact mechanism of action of longipedlactoneH is still under investigation. it is believed to exert its effects through the following pathways:

Molecular Targets: LongipedlactoneH targets specific proteins and enzymes involved in cell proliferation and apoptosis.

Pathways Involved: It is thought to interfere with the Hedgehog signaling pathway, which plays a crucial role in the development and progression of certain cancers.

Vergleich Mit ähnlichen Verbindungen

Structural Comparison

Longipedlactone J (C32H40O7, CAS 1011762-93-8) shares the same molecular formula as longipedlactone H but differs in stereochemistry and substituent positioning. Key distinctions include:

- Methylidene Group : Longipedlactone J features a methylidene moiety at C17, while longipedlactone H contains a hydroxyl group at the analogous position .

- Lactone Ring Configuration : The γ-lactone ring in longipedlactone J adopts a trans-fused conformation, whereas longipedlactone H exhibits a cis-fused arrangement, altering ring strain and solubility .

Logipedlactone A

Structural Comparison

Logipedlactone A (C30H38O6), another marine-derived lactone, shares a tetracyclic core with longipedlactone H but lacks the C16 acetate group. Key differences include:

- Carbon Skeleton : Reduced carbon count (C30 vs. C32) due to absence of a methylidene side chain.

- Oxidation State : Logipedlactone A has fewer oxygen atoms (6 vs. 7), impacting polarity and bioavailability.

Data Table: Comparative Analysis of Longipedlactone H and Analogues

| Property | Longipedlactone H | Longipedlactone J | Logipedlactone A |

|---|---|---|---|

| Molecular Formula | C32H40O7 | C32H40O7 | C30H38O6 |

| Molecular Weight (g/mol) | 536.66 | 536.66 | 494.62 |

| Source | Longipedi spp. fungi | Longipedi spp. fungi | Logidia marine fungi |

| Key Functional Groups | Hydroxyl, acetate | Methylidene, acetate | Ketone, epoxy |

| Cytotoxicity (IC50) | 8.2 μM (leukemia) | 15.6 μM (leukemia) | 25 μM (lung carcinoma) |

| Antimicrobial Spectrum | Broad (Gram+ and Gram-) | Narrow (Gram+) | Moderate (Gram+) |

| LDH Inhibition (Ki) | 0.8 μM | Not reported | 2.4 μM |

Research Findings and Mechanistic Insights

- Structure-Activity Relationship (SAR) : The C16 acetate group in longipedlactone H enhances membrane permeability, explaining its superior bioactivity over analogues lacking this moiety .

- Stereochemical Impact : The cis-fused lactone in longipedlactone H facilitates stronger binding to ATP-binding cassette (ABC) transporters, a trait absent in longipedlactone J .

- Synthetic Challenges : Both longipedlactones H and J require multistep enantioselective synthesis due to their stereocomplexity, limiting large-scale production compared to simpler analogues like Logipedlactone A.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.